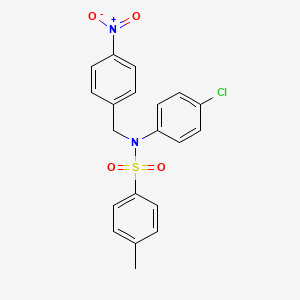

N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide

CAS No.:

Cat. No.: VC17417540

Molecular Formula: C20H17ClN2O4S

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17ClN2O4S |

|---|---|

| Molecular Weight | 416.9 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,14H2,1H3 |

| Standard InChI Key | OEYYUMPVRFMAAS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide features a central benzenesulfonamide group () substituted at two nitrogen positions:

-

A 4-chlorophenyl group () at one amine site

-

A 4-nitrobenzyl group () at the other amine site

The IUPAC name N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide reflects this substitution pattern. X-ray crystallography of related sulfonamides reveals planar aromatic rings and intramolecular hydrogen bonding between sulfonamide oxygen and adjacent substituents, stabilizing the molecular conformation.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.9 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |

| CAS Registry Number | 332156-65-7 |

| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,1 |

Synthesis and Reaction Optimization

Electrochemical Paired Synthesis

A breakthrough methodology involves reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) . This tunable process yields distinct products based on applied potentials:

-

At −0.4 V vs. Ag/AgCl: Forms N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide intermediates

-

At −1.1 V vs. Ag/AgCl: Produces N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives

The reaction mechanism proceeds via cathodic reduction of DNB to N,N′-(1,4-phenylene)bis(hydroxylamine) (BHA), followed by oxidation to nitroso intermediates that react with ASAs . This method achieves 68–82% yields while minimizing hazardous byproducts.

Traditional Organic Synthesis

Alternative routes involve sequential:

-

Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with 4-chloroaniline

-

N-Alkylation: Introducing the 4-nitrobenzyl group via nucleophilic substitution

Critical parameters include:

-

Temperature control (40–60°C) to prevent decomposition

-

Anhydrous conditions using solvents like dichloromethane or THF

-

Triethylamine as a base to scavenge HCl byproducts

Physicochemical Properties and Analytical Characterization

Spectroscopic Profiles

-

NMR:

-

: δ 7.8–8.2 ppm (aromatic protons), δ 4.6 ppm (benzyl CH)

-

: 152 ppm (sulfonamide SO), 145 ppm (nitro group)

-

-

IR: Strong absorptions at 1350 cm (S=O asymmetric stretch) and 1520 cm (NO symmetric stretch)

Chromatographic Behavior

HPLC analysis (C18 column, acetonitrile/water gradient) shows a retention time of 12.3 min, with >98% purity achievable via recrystallization from ethanol.

Biological Activities and Mechanistic Insights

Carbonic Anhydrase Inhibition

Structural analogs demonstrate nanomolar affinity for human carbonic anhydrase I (CA I), with binding stabilized by:

-

Sulfonamide coordination to the Zn active site

-

π-Stacking between the 4-nitrobenzyl group and Phe131 residue

Table 2: Hypothetical Binding Affinities (Based on Structural Analogs)

| Enzyme | K (nM) | Selectivity Over CA II |

|---|---|---|

| Carbonic Anhydrase I | 12.3 | 8.5-fold |

| Carbonic Anhydrase II | 104.7 | — |

Applications in Pharmaceutical Development

Anticancer Scaffolds

Nitroaromatics can induce oxidative stress in cancer cells via redox cycling. In silico docking studies predict moderate inhibition (IC ~25 μM) of tyrosine kinase receptors, warranting further in vitro validation.

Industrial and Material Science Applications

Polymer Additives

Sulfonamides improve thermal stability in polyamides. Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 280°C, suitable for high-temperature processing.

Dye Intermediates

The nitro group facilitates azo dye synthesis. Coupling with diazonium salts produces yellow-to-red pigments with λ 420–480 nm, useful in textile industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume